molecular formula C17H25N5O13 B1678990 Polyoxin B CAS No. 19396-06-6

Polyoxin B

Cat. No. B1678990
CAS RN: 19396-06-6
M. Wt: 507.4 g/mol
InChI Key: YFZNSPMAOIVQRP-YVKGXWRCSA-N
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Description

Polyoxin B is an antifungal antibiotic produced by Streptomycetes . It is used as a microbial fungicide to control various pathogenic fungi including Alternaria spp. and Botrytis spp . It belongs to a group of nucleoside antibiotics composed of heterocyclic moieties containing nitrogen .


Synthesis Analysis

Polyoxins, including Polyoxin B, are naturally occurring peptidyl nucleoside antibiotics that inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . Synthetic efforts have been made to improve their pharmacokinetic properties by creating analogs .


Molecular Structure Analysis

The chemical formula of Polyoxin B is C₁₇H₂₅N₅O₁₃ . It is a chiral molecule . The molecular structure of Polyoxin B includes a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains, generally C10-C14 in length .


Chemical Reactions Analysis

A sensitive and effective method based on a modified QuECHERS method for the determination of Polyoxin B in cucumber and soil using liquid chromatography tandem–mass spectrometry (LC–MS/MS) was developed and validated .


Physical And Chemical Properties Analysis

Polyoxin B is very soluble in water but practically insoluble in common organic solvents such as methanol, ethanol, butanol, acetone, chloroform, benzene, and ether . It is stable in solution over a pH range of 1 to 8 .

Scientific Research Applications

Quantitative Determination for Agricultural Use

Polyoxin B, recognized for its antifungal properties, is essential in combating plant diseases in agriculture. A study by L. Sun et al. (2009) developed a microbiological assay for the quantitative determination of polyoxin B in Streptomyces cacaoi fermentation, facilitating its application in agriculture through accurate quantification necessary for effective disease management in crops L. Sun, Wenqing Chen, Z. Deng, J. Zhong, 2009.

Industrial Production and Novel Antibiotics

Research by Lipeng Zhai et al. (2012) on an industrial Streptomyces aureochromogenes polyoxin producer led to the creation of polyoxin-nikkomycin hybrid antibiotics, showcasing polyoxin B's role in developing new antifungal agents. These hybrids demonstrated increased potency against certain fungal pathogens, highlighting the potential of polyoxin B in contributing to novel therapeutic options Lipeng Zhai, Shuangjun Lin, Dongjing Qu, Xuechuan Hong, Linquan Bai, Wenqing Chen, Z. Deng, 2012.

Biosynthetic Gene Cluster Analysis

A groundbreaking study by Wenqing Chen et al. (2009) identified and characterized the polyoxin biosynthetic gene cluster from Streptomyces cacaoi. Their work not only illuminated the genetic underpinnings of polyoxin B production but also enabled the production of modified compounds through genetic manipulation, paving the way for the synthetic biology-based enhancement of polyoxin B derivatives Wenqing Chen, Tingting Huang, Xinyi He, Q. Meng, Delin You, Linquan Bai, Jialiang Li, Mingxuan Wu, Rui Li, Zhoujie Xie, Huchen Zhou, Xiu-fen Zhou, H. Tan, Z. Deng, 2009.

Environmental Monitoring and Safety

V. N. Volkova et al. (2019) developed a method for measuring polyoxin B in air and on skin surfaces, addressing environmental and occupational safety concerns associated with its use. This research contributes to the safe handling and application of polyoxin B in agricultural settings, ensuring minimal exposure and environmental impact V. N. Volkova, L. Mukhina, Zh A Chistova, S. G. Fedorova, 2019.

Safety And Hazards

When handling Polyoxin B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used .

Future Directions

There is potential for the development of new therapeutic agents for the treatment of microsporidiosis by screening or developing new polyamine analogs . Also, the dosage strategy of Polyoxin B should be optimized based on renal function in renal transplant patients .

properties

IUPAC Name

(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t5-,6-,7-,8+,9-,10+,11+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNSPMAOIVQRP-YVKGXWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19396-06-6
Record name Polyoxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19396-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polar

CAS RN

19396-06-6
Record name Polyoxin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYOXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP481S7UOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
913
Citations
M Hori, J Eguchi, K Kakiki, T Misato - The Journal of Antibiotics, 1974 - jstage.jst.go.jp
… is not due to the presence of the enzyme with altered affinity for the inhibitor polyoxin B or the substrate UDP-C1cNAc. The resistance is probably caused by a decrease of polyoxin B …
Number of citations: 123 www.jstage.jst.go.jp
L Sun, W Chen, Z Deng, JJ Zhong - Process Biochemistry, 2009 - Elsevier
… method, for the determination of polyoxin B. The results of assay were … polyoxin B quantification, and a simple, sensitive, cost-effective and specific agar diffusion bioassay for polyoxin B …
Number of citations: 12 www.sciencedirect.com
T Arakawa, F Yukuhiro, H Noda - Applied entomology and zoology, 2008 - jstage.jst.go.jp
… toxicities of polyoxin B and D, nikkomycin Z, and a water-soluble powder of Polyoxin AL were examined in lepidopteran insects. It was shown that Polyoxin AL and polyoxin B killed the …
Number of citations: 18 www.jstage.jst.go.jp
M Reuveni, D Sheglov - Crop Protection, 2002 - Elsevier
… In this study, we report on the effects of the polyoxin B compound … Germination was most sensitive to polyoxin B and … of the fungus were lowest for polyoxin B and trifloxystrobin, ranging …
Number of citations: 108 www.sciencedirect.com
K Isono, S Suzuki - Tetrahedron Letters, 1968 - Elsevier
Polyoxamic acid (V), C5HllN05* H20, cali+ 2.8"(c 1.02, H20), c~ l, l:,+ 2, 06Opk(H20),[+ I,,,+ 3, 96Opk(0.5 N HCl), pKa'2.9, 8.7, which was obtained either by acid or alkali hydrolysis, was …
Number of citations: 23 www.sciencedirect.com
M Reuveni, H Cohen, T Zahavi, A Venezian - Crop Protection, 2000 - Elsevier
… Alternating treatment of polyoxin B with the SI … of polyoxin B enables the number of SI fungicide treatments against powdery mildew to be reduced by up to 50%. Application of polyoxin B …
Number of citations: 25 www.sciencedirect.com
W Li, X Dai, E Pu, H Bian, Z Chen… - Journal of Agricultural …, 2020 - ACS Publications
… for ningnanmycin and polyoxin B. The analysis of ningnanmycin and polyoxin B presents a higher … assay for the quantitative determination of polyoxin B in fermentation. However, either …
Number of citations: 13 pubs.acs.org
BK Hwang, JH Yun - Journal of Phytopathology, 1986 - Wiley Online Library
… polyoxin B greatly varied among isolates and locations. Most of isolates were sensitive to polyoxin B… from Kochang and Daegu where polyoxin B had been applied frequently. Conidial …
Number of citations: 22 onlinelibrary.wiley.com
M Reuveni - Crop Protection, 2001 - Elsevier
… in 1998–2000 showed that foliar applications of DMI fungicides were less effective than the newly introduced strobilurins kresoxim-methyl and trifloxystrobin and the polyoxin B (Polar), …
Number of citations: 36 www.sciencedirect.com
LA Gow, CP Selitrennikoff - Current microbiology, 1984 - Springer
… concentration was constant and concentrations of polyoxin B, UDP, and nikkomycin were … This indicates that polyoxin B and nikkomycin compete for the same site, as do polyoxin B …
Number of citations: 36 link.springer.com

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